N-(3-acetylphenyl)-2-((4-oxo-3-phenyl-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamide
CAS No.: 667913-10-2
Cat. No.: VC21510248
Molecular Formula: C25H21N3O3S2
Molecular Weight: 475.6g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 667913-10-2 |
|---|---|
| Molecular Formula | C25H21N3O3S2 |
| Molecular Weight | 475.6g/mol |
| IUPAC Name | N-(3-acetylphenyl)-2-[(12-oxo-11-phenyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl)sulfanyl]acetamide |
| Standard InChI | InChI=1S/C25H21N3O3S2/c1-15(29)16-7-5-8-17(13-16)26-21(30)14-32-25-27-23-22(19-11-6-12-20(19)33-23)24(31)28(25)18-9-3-2-4-10-18/h2-5,7-10,13H,6,11-12,14H2,1H3,(H,26,30) |
| Standard InChI Key | QIKDKZMPFAZCOM-UHFFFAOYSA-N |
| SMILES | CC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NC3=C(C4=C(S3)CCC4)C(=O)N2C5=CC=CC=C5 |
| Canonical SMILES | CC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NC3=C(C4=C(S3)CCC4)C(=O)N2C5=CC=CC=C5 |
Introduction
N-(3-acetylphenyl)-2-((4-oxo-3-phenyl-4,5,6,7-tetrahydro-3H-cyclopenta thieno[2,3-d]pyrimidin-2-yl)thio)acetamide is a complex organic compound with a molecular formula of C25H21N3O3S2 and a molecular weight of 475.58 g/mol . This compound belongs to a class of acetamides, which are derivatives of acetic acid where the hydrogen atom of the hydroxyl group is replaced by an organic group. The compound's structure includes a thienopyrimidine moiety, which is a fused ring system consisting of a thiophene and a pyrimidine ring, linked to an acetamide group through a sulfur atom.
Biological and Pharmacological Activities
While specific biological activities of N-(3-acetylphenyl)-2-((4-oxo-3-phenyl-4,5,6,7-tetrahydro-3H-cyclopenta thieno[2,3-d]pyrimidin-2-yl)thio)acetamide are not detailed in the available literature, compounds with similar structures often exhibit potential as therapeutic agents. For example, thienopyrimidine derivatives have been explored for their anti-inflammatory, antimicrobial, and anticancer properties . The presence of a sulfur linkage in the molecule suggests potential applications in drug design, as sulfur-containing compounds can exhibit a wide range of biological activities.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume